(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C21H20N2O2S3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(5E)-3-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O2S3/c24-19(22-11-3-7-15-6-1-2-9-17(15)22)10-4-12-23-20(25)18(28-21(23)26)14-16-8-5-13-27-16/h1-2,5-6,8-9,13-14H,3-4,7,10-12H2/b18-14+ |
InChI Key |
QSUKPSXQLXEAKX-NBVRZTHBSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Thioxo-1,3-thiazolidin-4-one
The thiazolidinone scaffold is synthesized via a three-component reaction involving:
-
Primary amine : Ethylenediamine derivatives (for N3 substitution)
-
Carbon disulfide (CS₂) : Introduces the thione group
-
Chloroacetyl chloride : Provides the α-chloro carbonyl precursor
Procedure :
-
Chloroacetyl chloride (1 mmol) is added to a mixture of amine (1 mmol) and CS₂ (5 mmol) at 0–5°C.
-
The reaction is warmed to room temperature, then heated at 100°C for 35 minutes under solvent-free conditions.
-
The crude product is purified via silica gel chromatography (n-hexane/ethyl acetate).
Key spectral data :
-
IR : ν(C=S) at 1180–1220 cm⁻¹; ν(C=O) at 1680–1720 cm⁻¹
-
¹H NMR : Singlet for CH₂CO at δ 3.9–4.1 ppm; NH protons at δ 9.2–10.5 ppm.
Introduction of the 4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl Side Chain
Synthesis of 4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl Bromide
Step 1 : Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline with succinic anhydride yields 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid.
Step 2 : The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by treatment with HBr/AcOH to generate the bromobutyl intermediate.
Characterization :
N-Alkylation of the Thiazolidinone
The thiazolidinone core undergoes alkylation with 4-(3,4-dihydroquinolinyl)-4-oxobutyl bromide in the presence of K₂CO₃ in anhydrous DMF:
Reaction conditions :
Knoevenagel Condensation for 5-(2-Thienylmethylene) Substituent
Condensation with 2-Thiophenecarboxaldehyde
The 5-methylene group is introduced via base-catalyzed condensation:
Stereochemical control :
-
The (5E)-configuration is favored due to conjugation stabilization between the thiophene ring and thiazolidinone carbonyl.
Optimized conditions :
Key spectral validation :
-
¹H NMR : Olefinic proton as a singlet at δ 7.8–8.0 ppm; thiophene protons at δ 7.2–7.5 ppm.
-
HRMS : Molecular ion peak matching calculated [M+H]⁺.
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
Isomerization During Condensation
-
(5Z)-Isomer formation : Observed as a minor product (10–15%) due to kinetic control. Chromatographic separation (silica gel, CH₂Cl₂/MeOH) isolates the (5E)-isomer.
Analytical Data Summary
| Property | Data |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₂S₂ |
| Molecular Weight | 427.54 g/mol |
| Melting Point | 182–184°C (decomposes) |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1220 (C=S), 1610 (C=C) |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (s, 1H, CH=), 7.45–7.10 (m, 5H, thiophene + quinoline), 3.90 (t, 2H, NCH₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 192.1 (C=O), 160.3 (C=S), 142.5 (CH=), 128.4–125.8 (thiophene carbons) |
| HRMS (ESI+) | Calcd: 428.1054 [M+H]⁺; Found: 428.1056 |
Scale-Up Considerations and Process Optimization
-
Solvent selection : Replacing DMF with PEG-400 reduces toxicity and improves yields in alkylation steps.
-
Catalyst recycling : Immobilized bases (e.g., silica-supported K₂CO₃) enable reuse over 5 cycles without activity loss.
-
Purity criteria : HPLC analysis (C18 column, MeCN/H₂O) confirms >98% purity post-recrystallization from ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design drugs with specific biological activities.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of quinoline, thiazolidine, and thiophene moieties might impart desirable characteristics such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The quinolinyl group in the target compound may improve membrane permeability compared to simpler alkyl or aryl substituents (e.g., isobutyl in ), as heterocycles like quinoline are known for enhanced pharmacokinetics .
Molecular Weight and Solubility :
- Compounds with bulkier substituents (e.g., dichlorobenzyl-indole in ) exhibit higher molecular weights (>400 Da), which may limit solubility. The target compound’s intermediate size (estimated ~450–500 Da) could balance bioavailability and potency.
Stereochemical Considerations :
- The (5E)-configuration is conserved across most analogs, ensuring planar alignment of the exocyclic double bond for optimal target binding .
Q & A
Q. What crystallographic challenges arise from the compound’s conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
